molecular formula C11H17NO2 B14401145 5-Amino-1-phenoxypentan-2-OL CAS No. 89805-07-2

5-Amino-1-phenoxypentan-2-OL

Cat. No.: B14401145
CAS No.: 89805-07-2
M. Wt: 195.26 g/mol
InChI Key: VVJIRWQJAVKPEB-UHFFFAOYSA-N
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Description

5-Amino-1-phenoxypentan-2-OL is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a five-carbon chain with an amino group at the first carbon, a phenoxy group at the second carbon, and a hydroxyl group at the same carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenoxypentan-2-OL can be achieved through several methods. One common approach involves the reaction of 5-bromo-1-phenoxypentane with ammonia or an amine under suitable conditions to introduce the amino group. Another method involves the reductive amination of 5-oxo-1-phenoxypentane using ammonia and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenoxypentan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-phenoxypentane.

    Reduction: Formation of 5-amino-1-phenoxypentane.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

5-Amino-1-phenoxypentan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-phenoxypentan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: Similar structure but lacks the phenoxy group.

    1-Phenoxy-2-propanol: Similar structure but lacks the amino group.

    5-Amino-2-pentanol: Similar structure but with the amino group at a different position.

Properties

CAS No.

89805-07-2

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

5-amino-1-phenoxypentan-2-ol

InChI

InChI=1S/C11H17NO2/c12-8-4-5-10(13)9-14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9,12H2

InChI Key

VVJIRWQJAVKPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CCCN)O

Origin of Product

United States

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